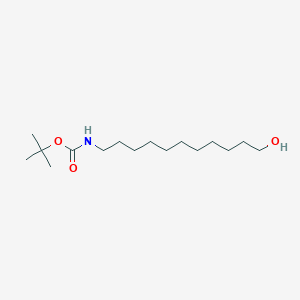
N-Boc-11-aminoundecan-1-ol
描述
N-Boc-11-aminoundecan-1-ol, also known as tert-butyl (11-hydroxyundecyl)carbamate, is a chemical compound with the molecular formula C16H33NO3. It is a white solid at room temperature and is primarily used in organic synthesis as a building block for more complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to an eleven-carbon chain ending in a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-11-aminoundecan-1-ol typically involves the protection of the amino group in 11-aminoundecan-1-ol with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the reaction under mild conditions, reducing the need for extensive purification steps .
化学反应分析
Types of Reactions: N-Boc-11-aminoundecan-1-ol can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to yield 11-aminoundecan-1-ol.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Substitution: Various reagents depending on the desired functional group.
Major Products:
Deprotection: 11-aminoundecan-1-ol.
Oxidation: 11-aminoundecanal.
Substitution: Various substituted derivatives of 11-aminoundecan-1-ol.
科学研究应用
N-Boc-11-aminoundecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of peptides and other biologically active compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving amino group modifications.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants
作用机制
The primary mechanism of action for N-Boc-11-aminoundecan-1-ol involves the protection of the amino group, which prevents unwanted side reactions during subsequent synthetic steps. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
相似化合物的比较
N-Boc-11-aminoundecanoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
N-Boc-11-aminoundecylamine: Similar in structure but with an additional amino group instead of a hydroxyl group.
N-Boc-11-hydroxyundecanoic acid: Similar in structure but with a carboxylic acid group instead of an amino group.
Uniqueness: N-Boc-11-aminoundecan-1-ol is unique due to the presence of both a hydroxyl group and a protected amino group on a long carbon chain. This dual functionality allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection are required .
属性
IUPAC Name |
tert-butyl N-(11-hydroxyundecyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO3/c1-16(2,3)20-15(19)17-13-11-9-7-5-4-6-8-10-12-14-18/h18H,4-14H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFBFKGVUBJYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

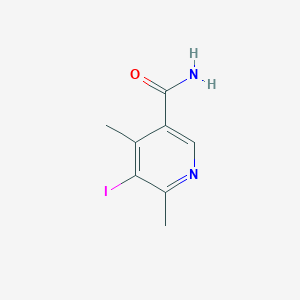

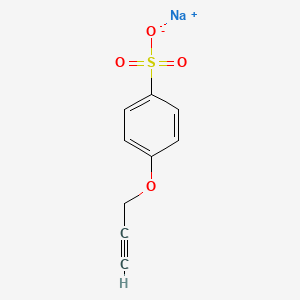
![4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride](/img/structure/B8093114.png)


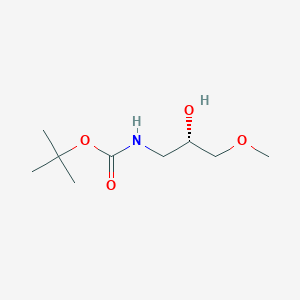

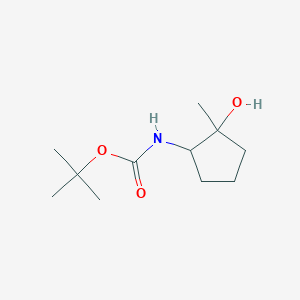
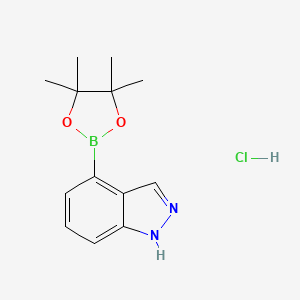
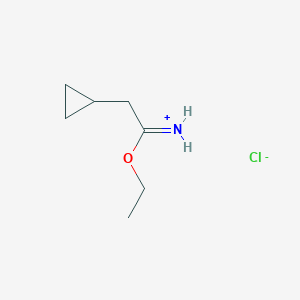
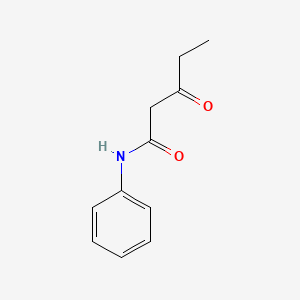
![b-[(Boc-amino)methyl]-2-bromobenzenepropanol](/img/structure/B8093190.png)
